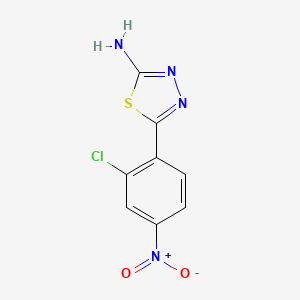

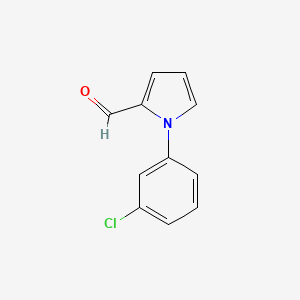

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (CNPTA) is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. CNPTA is a versatile building block for the synthesis of a variety of compounds, as it can be used as a starting material for a wide range of organic synthesis. It has been used in the synthesis of various compounds including antifungal agents, anti-inflammatory agents, and antimalarial agents. CNPTA is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, closely related to the compound of interest, is involved in the synthesis of various heterocyclic compounds. It undergoes ring-opening reactions to form intermediates like thioketene, which further react to produce nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the anticipated aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008). The same compound also demonstrates a convenient route to synthesize 2- and 3-aminobenzo[b]thiophenes, adding to the repertoire of synthesized heterocyclic compounds (Androsov et al., 2010).

Synthesis of Anticancer and Antitubercular Agents Derivatives of 1,3,4-thiadiazole-2-amine have been explored for their potential in medical applications. A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were designed, synthesized, and screened for antitumor and antitubercular activities. Some synthesized compounds showed significant in vitro antitumor activities against breast cancer cell lines, with certain derivatives exhibiting higher inhibitory activities compared to the cisplatin control. Additionally, one specific derivative demonstrated potent antitubercular activity against mycobacterium smegmatis MC155 (Chandra Sekhar et al., 2019).

Biological Activity of Azo Dye Derivatives 5-Phenyl-1,3,4-thiadiazole-2-amine, a compound structurally related to the chemical , was utilized to synthesize a series of heterocyclic azo dyes. These dyes were subjected to characterization and screened for biological activity, signifying the role of thiadiazole derivatives in the development of bioactive substances (Kumar et al., 2013).

Propiedades

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2S/c9-6-3-4(13(14)15)1-2-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZCQZUHORQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)